molecular formula C19H22N2O2S B2532791 N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide CAS No. 1396815-32-9

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide

Cat. No. B2532791
CAS RN: 1396815-32-9
M. Wt: 342.46
InChI Key: GBPYKKKCXBGJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is a compound that is likely to have a complex structure involving a naphthalene sulfonamide moiety and a piperidine group. While the specific compound is not directly discussed in the provided papers, related compounds and reactions involving naphthalene sulfonamide and piperidine derivatives are mentioned, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonate reagents for derivatization in liquid chromatography, as seen with the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate . Additionally, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol is facilitated by Fe3O4 magnetic nanoparticles under ultrasound irradiation, indicating that similar methods could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds includes a naphthalene ring system, which is a common feature in the target compound. The presence of a piperidine moiety is also a recurring theme, as seen in the synthesis of 1-(1-piperidyl)naphthalenes . These structural elements suggest that the target compound may exhibit similar reactivity patterns, such as nucleophilic substitution reactions.

Chemical Reactions Analysis

The chemical reactivity of naphthalene sulfonamide derivatives can involve aromatic nucleophilic substitution, as demonstrated by the reactions of 2,4-dinitro- and 2,4,5-trinitro-1-(1-piperidyl)naphthalenes with piperidine . The formation of anionic σ complexes during these reactions indicates that the target compound may also participate in similar nucleophilic processes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some insights. For instance, the derivatization reagent mentioned in is designed for sensitive detection in liquid chromatography, suggesting that the target compound may also be amenable to such analytical techniques. The use of Fe3O4 nanoparticles in the synthesis of related compounds implies that the target compound might also be synthesized under environmentally friendly conditions with potential for high yields .

Scientific Research Applications

Synthesis and Imaging Applications

The synthesis of carbon-11 labeled naphthalene-sulfonamides, including derivatives similar to N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide, has been explored for positron emission tomography (PET) imaging of human CCR8. These tracers are prepared via O-[(11)C]methylation or N-[(11)C]methylation, showcasing their potential in molecular imaging for medical diagnostic purposes (Wang et al., 2008).

Crystal Structures and Interaction Analysis

The study of crystal structures of salts formed from piperidine and naphthalene-disulfonic acids reveals insights into the supramolecular synthons formed. These structures are stabilized by classical hydrogen bonds as well as CH2···O, O···Cπ, and CH2···π interactions, contributing to the understanding of solid-state chemistry and potential applications in material science (Jin et al., 2015).

Chemical Reactions and Molecular Interactions

Experimental and theoretical studies on alkylaminophenol compounds, related to the structure of interest, have demonstrated potential biological activity and high antioxidant values. Such studies underscore the relevance of these compounds in drug discovery, highlighting their electronic, structural, and molecular properties through DFT and HF methods (Ulaş, 2020).

Biological Activity and Therapeutic Potentials

Research on N-alkylated arylsulfonamides, structurally related to the compound of interest, has identified potent and selective ligands for the human 5-HT7 receptor. This includes findings on their biological activities, which are crucial for developing new treatments for central nervous system disorders. Such compounds exhibit distinct antidepressant-like and pro-cognitive properties, providing a foundation for future pharmaceutical applications (Canale et al., 2016).

Novel Synthesis Methods and Drug Design

The synthesis of protected β-amino acids via the addition of a Reformatsky reagent to N-sulfonylimines showcases innovative approaches to creating building blocks for drug development. This methodology, applicable to compounds like this compound, enhances the toolkit available for the synthesis of novel pharmaceutical agents (Robinson & Wyatt, 1993).

properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-24(23,19-11-10-17-8-2-3-9-18(17)16-19)20-12-4-7-15-21-13-5-1-6-14-21/h2-3,8-11,16,20H,1,5-6,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYKKKCXBGJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.